4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline
Overview
Description
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline is a chemical compound with the molecular formula C13H14Cl2N2O3 . It is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds . It is also a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib .
Synthesis Analysis
The synthesis of this compound involves several steps. During chlorination, a chlorinated byproduct, 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, is readily formed if the ratio of the reactants, reaction temperature, and reaction time are not well controlled . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C13H14Cl2N2O3 . The InChI code for this compound is 1S/C11H11ClN2O2/c1-15-4-5-16-8-2-3-10-9 (6-8)11 (12)14-7-13-10/h2-3,6-7H,4-5H2,1H3 .Chemical Reactions Analysis
This compound is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds . It is also a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib .Physical and Chemical Properties Analysis
The molecular weight of this compound is 238.67 . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
4-Chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline has potential therapeutic applications, particularly in the treatment of cancer . As a building block and synthetic intermediate, it can be used in the synthesis of various compounds, including receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds . Future research may focus on optimizing its synthesis and exploring its potential applications in medicine.
Properties
IUPAC Name |
4-chloro-6-methoxy-7-(2-methoxyethoxy)quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-16-3-4-18-11-6-9-8(5-10(11)17-2)12(13)15-7-14-9/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQOUPJMWGXARM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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